4-(5-Methyl-1,3-thiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-(5-Methyl-1,3-thiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,3-thiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction where a suitable pyrrolidine derivative reacts with an intermediate containing a leaving group.
Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable halogenated compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(5-Methyl-1,3-thiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may serve as a probe or ligand in studying enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a candidate for investigating the mechanisms of various biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological properties. It may act as a lead compound in the development of new drugs targeting specific enzymes or receptors, particularly those involved in neurological or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1,3-thiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors. The thiazole ring could participate in π-π stacking interactions, while the morpholine and pyrrolidine rings could form hydrogen bonds or ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
4-(5-Methyl-1,3-thiazol-2-yl)-2-(pyrrolidine-1-carbonyl)piperazine: Contains a piperazine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 4-(5-Methyl-1,3-thiazol-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C13H19N3O2S |
---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
[4-(5-methyl-1,3-thiazol-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H19N3O2S/c1-10-8-14-13(19-10)16-6-7-18-11(9-16)12(17)15-4-2-3-5-15/h8,11H,2-7,9H2,1H3 |
InChI Key |
QEGZIJUBJMTUQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)N2CCOC(C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
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